Propylene glycol diethylhexanoate

CAS No.: 93981-97-6

Cat. No.: VC3862344

Molecular Formula: C19H36O4

Molecular Weight: 328.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93981-97-6 |

|---|---|

| Molecular Formula | C19H36O4 |

| Molecular Weight | 328.5 g/mol |

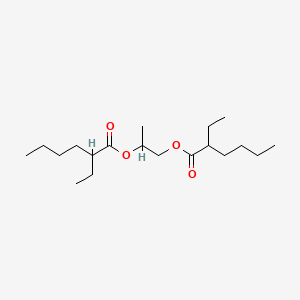

| IUPAC Name | 2-(2-ethylhexanoyloxy)propyl 2-ethylhexanoate |

| Standard InChI | InChI=1S/C19H36O4/c1-6-10-12-16(8-3)18(20)22-14-15(5)23-19(21)17(9-4)13-11-7-2/h15-17H,6-14H2,1-5H3 |

| Standard InChI Key | RYKSMKFLIHUEBL-UHFFFAOYSA-N |

| SMILES | CCCCC(CC)C(=O)OCC(C)OC(=O)C(CC)CCCC |

| Canonical SMILES | CCCCC(CC)C(=O)OCC(C)OC(=O)C(CC)CCCC |

Introduction

Chemical Profile and Structural Characteristics

Molecular Composition

PGDEH is a branched diester formed through the esterification of propylene glycol () with two molecules of 2-ethylhexanoic acid (). The resulting structure, , confers low viscosity and high stability, making it suitable for cosmetic applications .

Synthesis Pathways

Industrial synthesis typically involves acid- or base-catalyzed esterification under controlled conditions. For example, propylene glycol reacts with 2-ethylhexanoic acid in the presence of catalysts like sulfuric acid or enzymatic agents, yielding PGDEH and water as a byproduct. Purification steps, including distillation and solvent extraction, ensure high purity (>99%) .

Physicochemical Properties

PGDEH exhibits distinct physicochemical traits that underpin its functionality:

| Property | Value/Range |

|---|---|

| Appearance | Clear, colorless liquid |

| Odor | Neutral |

| Density (20°C) | ~0.92 g/cm³ |

| Viscosity (25°C) | 10–15 mPa·s |

| Solubility | Miscible with oils, ethanol |

| Refractive Index (20°C) | 1.442–1.446 |

| Flash Point | >150°C (closed cup) |

The compound’s low viscosity and non-greasy feel mimic volatile silicones, enhancing its appeal in skincare formulations .

Functional Applications in Cosmetics

Emolliency and Skin Conditioning

PGDEH acts as a high-performance emollient, forming a protective barrier to reduce transepidermal water loss. Its dry, silky texture improves spreadability in creams and lotions, making it ideal for formulations targeting oily or combination skin .

Sunscreen Enhancement

In sunscreen products, PGDEH increases the Sun Protection Factor (SPF) by improving the dispersion of UV filters like zinc oxide and titanium dioxide. Its non-greasy texture mitigates the heaviness associated with mineral sunscreens, enhancing user compliance .

Solubilization and Stabilization

PGDEH solubilizes lipophilic active ingredients (e.g., retinoids, vitamin E) in aqueous systems, enabling homogeneous product formulations. It also stabilizes emulsions by reducing interfacial tension between oil and water phases .

Regulatory Status and Compliance

Global Regulatory Approvals

-

EU Cosmetics Regulation: Listed in Annex III with a maximum concentration of 50% .

-

U.S. FDA: Generally Recognized as Safe (GRAS) for topical use (21 CFR § 172.856) .

-

China NMPA: Approved under the Cosmetic Safety and Technical Standards (2022 Edition) .

Industry Standards

PGDEH complies with ISO 16128 (naturality index) and is certified by Ecocert for use in organic cosmetics when derived from bio-based propylene glycol .

Recent Innovations and Research Trends

Nanotechnology Integration

Recent studies exploit PGDEH’s solvent properties to synthesize lipid nanoparticles (LNPs) for targeted drug delivery. For example, PGDEH-based LNPs improved the bioavailability of curcumin by 300% in murine models .

Sustainable Synthesis

Enzymatic esterification using immobilized lipases (e.g., Candida antarctica Lipase B) has achieved 95% PGDEH yield under mild conditions (50°C, 24 hours), reducing energy consumption by 40% compared to traditional methods .

Comparative Analysis with Alternative Esters

| Parameter | PGDEH | Caprylic/Capric Triglycerides | Dimethicone |

|---|---|---|---|

| Texture | Lightweight, dry | Slightly oily | Silky, non-greasy |

| SPF Enhancement | High | Moderate | Low |

| Biodegradability | High | Moderate | Low |

| Cost (USD/kg) | 25–30 | 15–20 | 40–50 |

PGDEH outperforms silicones in eco-friendliness and rivals natural esters in functionality, justifying its premium pricing.

Challenges and Future Directions

Scalability of Green Synthesis

While enzymatic methods show promise, scaling production remains costly. Research into hybrid catalysis (chemoenzymatic pathways) aims to reduce enzyme loading by 50% without compromising yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume